Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate

Chiral Synthesis Pharmaceutical Intermediates Structure-Activity Relationship

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate (PubChem CID: is a synthetic organic compound classified as an N-benzyl amino acid diester. Its molecular formula is C17H25NO4 with a molecular weight of 307.4 g/mol.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B13651862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(CC1=CC=CC=C1)C(C)C(=O)OCC
InChIInChI=1S/C17H25NO4/c1-4-21-16(19)11-12-18(14(3)17(20)22-5-2)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3
InChIKeyHLAPXDOWOOBGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate: Structural Identity and Chemical Classification


Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate (PubChem CID: 46781531) is a synthetic organic compound classified as an N-benzyl amino acid diester [1]. Its molecular formula is C17H25NO4 with a molecular weight of 307.4 g/mol [1]. It features a chiral carbon center (undefined atom stereocenter count: 1) [1]. The compound is a yellow oil, soluble in chloroform, and is stored at -20°C . Its IUPAC name is ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate . The S-isomer of this compound is a key chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors like Ramipril .

Procuring Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate: Why Structural Analogs Cannot Substitute


Generic substitution of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate with its close structural analog, Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4), is not feasible. The target compound features an alanine-derived backbone with a single chiral center adjacent to the ester group, a critical structural requirement for downstream stereoselective synthesis [1]. The analog, in contrast, has a symmetrical beta-alanine backbone, which lacks this chiral center and results in a different three-dimensional geometry . This fundamental structural divergence means they cannot mimic each other's reactivity or selectivity in synthesizing chiral pharmaceutical intermediates such as Ramipril .

Quantitative Head-to-Head Comparison: Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate vs. Closest Analogs


Chiral Center Topology: Alpha- vs. Beta-Alanine Backbone

The target compound's structure is based on an L-alanine backbone, providing a single chiral carbon atom (alpha to the ester). This is in contrast to the racemic, non-chiral beta-alanine backbone of its closest analog, Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4). This crucial structural feature enables the S-isomer (CAS 60584-77-2) of the target compound to be used as a specific chiral building block in the synthesis of enantiomerically pure pharmaceuticals like Ramipril . The analog cannot be used for this purpose .

Chiral Synthesis Pharmaceutical Intermediates Structure-Activity Relationship

Lipophilicity Comparison: LogP Differential Analysis

The computed partition coefficient (XLogP3-AA) for Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate is 2.6 [1]. This value is a key physicochemical parameter for predicting absorption, distribution, and formulation characteristics. For the achiral analog, Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4), the predicted LogP is 2.8 . The 0.2 unit difference indicates distinct lipophilicity between the two otherwise isomeric compounds.

Lipophilicity Drug Design ADMET Properties

Application-Specific Grade: Research Use vs. Pharmaceutical Intermediate Designation

The S-isomer of the target compound (CAS 60584-77-2) is explicitly defined as a useful intermediate in organic synthesis, particularly for preparing pharmaceuticals like the ACE inhibitor Ramipril . In comparison, Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4) is marketed as a general building block for research purposes only . The defined chiral identity and application pathway of the target S-isomer are confirmed by its listing as a reference standard , whereas the analog is a common achiral compound with a stated purity of 95-97% and no chiral specification.

Pharmaceutical Intermediate Regulatory Compliance Supplier Specification

Target Application Scenarios for Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate


Synthesis of Enantiomerically Pure ACE Inhibitors (e.g., Ramipril)

The S-isomer of this compound (CAS 60584-77-2) is the preferred starting material for introducing the chiral alanine moiety into the Ramipril scaffold . Its defined chirality is essential for synthesizing the specific diastereomer required for ACE inhibitory activity, a role that the achiral analog (CAS 6938-07-4) cannot fulfill .

Chiral Building Block for Asymmetric Synthesis

With exactly one chiral center, this compound serves as a pure, quantified stereochemical probe or building block in medicinal chemistry campaigns [1]. Its computed LogP of 2.6 provides a predictable baseline for optimizing downstream reaction conditions and purifications [2].

Analytical Reference Standard Development

Due to its defined structure and availability as a reference standard , this compound can be used to develop and validate HPLC or LC-MS methods for monitoring reactions, identifying impurities, and quantifying the chiral purity of related pharmaceutical intermediates.

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